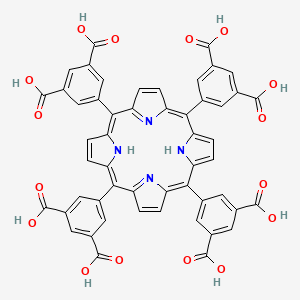
(S)-1-(2-Nitrophenyl)pyrrolidin-3-ol
Übersicht
Beschreibung
(S)-1-(2-Nitrophenyl)pyrrolidin-3-ol, also known as NPP3, is a chiral ligand that has been widely used in asymmetric catalysis due to its unique structure and properties. It is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane. NPP3 has been extensively studied for its ability to catalyze various chemical reactions with high enantioselectivity, making it a valuable tool in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Mechanisms
(S)-1-(2-Nitrophenyl)pyrrolidin-3-ol and its derivatives have been studied for their role in catalysis, particularly in asymmetric Michael addition reactions. Cui Yan-fang (2008) found that similar compounds effectively catalyze these reactions, yielding products with high enantioselectivities, a crucial aspect in creating specific pharmaceuticals and chemicals (Cui Yan-fang, 2008). Betancort and Barbas (2001) also explored the use of related pyrrolidine-based catalysts in direct catalytic enantio- and diastereoselective Michael addition reactions, which are key in synthesizing chiral, nonracemic pyrrolidines (J. M. Betancort & C. Barbas, 2001).
Photophysical Studies
The study of the dynamics of the excited states of similar pyrrolidine derivatives has been conducted by Ghosh and Palit (2012). They used transient absorption spectroscopic techniques to investigate conformational relaxation and internal conversion processes in different solvents, contributing to our understanding of molecular behavior in various environments (R. Ghosh & D. Palit, 2012).
Organic Synthesis and Chemical Reactivity
The reactivity of pyrrolidine derivatives, including those similar to (S)-1-(2-Nitrophenyl)pyrrolidin-3-ol, has been extensively studied. For instance, Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in [3+2] cycloaddition reactions, which are significant for producing compounds used in medicine and industry (Magdalena Żmigrodzka et al., 2022). Additionally, Burlaka et al. (1998) investigated the radical addition reaction of alcohols to similar compounds, leading to the formation of substituted pyrrolidones, which are important in various chemical syntheses (S. D. Burlaka et al., 1998).
Biophysical and Biomedical Research
Pyrrolidine derivatives have been used as molecular probes and labels in biophysical and biomedical research. For example, Dobrynin et al. (2021) described the synthesis of stable free radicals from pyrrolidine derivatives for use in magnetic resonance spectroscopy and imaging (S. Dobrynin et al., 2021).
Crystallography and Material Science
The crystal structure and material properties of pyrrolidine derivatives are also of interest. Nirosha et al. (2015) conducted a study on the crystal growth and characterization of 1-(4-Nitrophenyl) pyrrolidine, providing insights into its crystalline nature and potential applications in material science (M. Nirosha et al., 2015).
Eigenschaften
IUPAC Name |
(3S)-1-(2-nitrophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-8-5-6-11(7-8)9-3-1-2-4-10(9)12(14)15/h1-4,8,13H,5-7H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWQVNNJWQAGHE-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



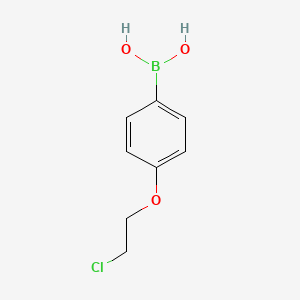
![ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3119605.png)
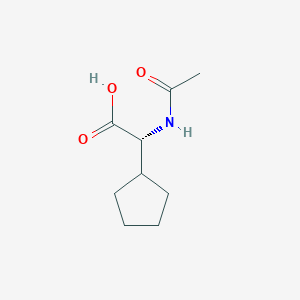
![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3119619.png)
![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)



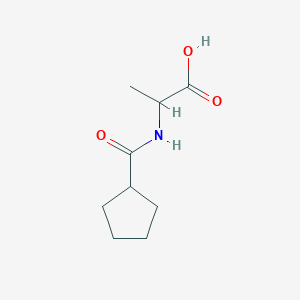
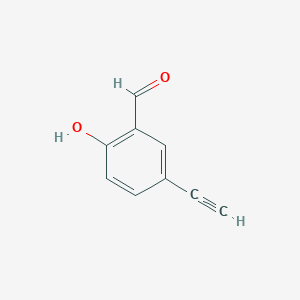

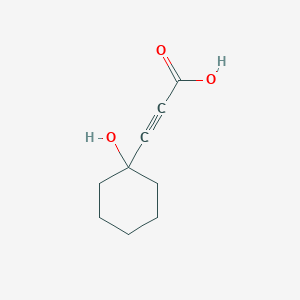
![tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B3119696.png)
